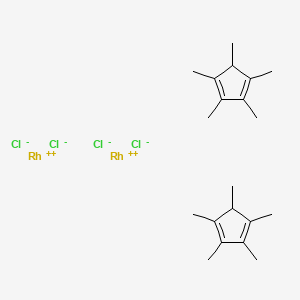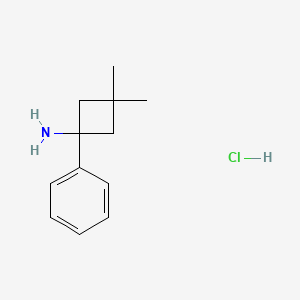![molecular formula C9H7ClO4 B15300996 Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
Methyl 3-[(chlorocarbonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(chlorocarbonyl)oxy]benzoate, also known as 3-chlorocarbonylbenzoic acid methyl ester, is a chemical compound with the molecular formula C9H7ClO4 and a molecular weight of 214.6 g/mol . This compound is primarily used as a building block in proteomics research and various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-[(chlorocarbonyl)oxy]benzoate can be synthesized through the esterification of 3-chlorocarbonylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(chlorocarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form 3-chlorocarbonylbenzoic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates such as amides or esters.
Hydrolysis: The primary products are 3-chlorocarbonylbenzoic acid and methanol.
Reduction: The major product is 3-hydroxymethylbenzoate.
Applications De Recherche Scientifique
Methyl 3-[(chlorocarbonyl)oxy]benzoate is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of methyl 3-[(chlorocarbonyl)oxy]benzoate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorocarbonyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, making it a valuable intermediate in chemical syntheses . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparaison Avec Des Composés Similaires
Methyl 3-[(chlorocarbonyl)oxy]benzoate can be compared with other similar compounds such as:
Methyl 4-[(chlorocarbonyl)oxy]benzoate: Similar in structure but with the chlorocarbonyl group at the para position.
Methyl 2-[(chlorocarbonyl)oxy]benzoate: Similar in structure but with the chlorocarbonyl group at the ortho position.
Methyl 3-[(bromocarbonyl)oxy]benzoate: Similar but with a bromine atom instead of chlorine in the carbonyl group.
The uniqueness of this compound lies in its specific reactivity and the position of the chlorocarbonyl group, which influences its chemical behavior and applications .
Propriétés
Formule moléculaire |
C9H7ClO4 |
|---|---|
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
methyl 3-carbonochloridoyloxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)6-3-2-4-7(5-6)14-9(10)12/h2-5H,1H3 |
Clé InChI |
ODWYTEUMGMKEDB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol](/img/structure/B15300959.png)

![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)

![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)


![[1-(Difluoromethyl)cyclobutyl]methanethiol](/img/structure/B15300999.png)


